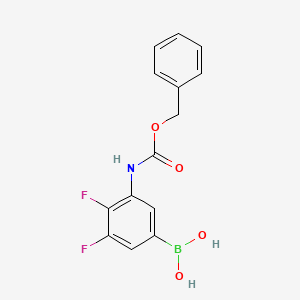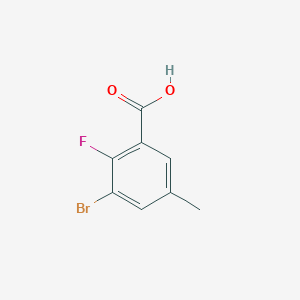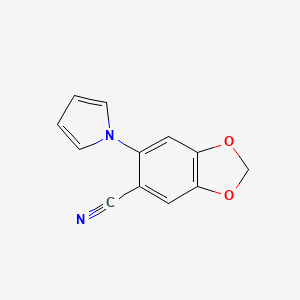
(3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid is a boronic acid derivative known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring substituted with benzyloxycarbonylamino and difluoro groups, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,5-difluoroaniline.
Protection: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonylamino derivative.
Borylation: The protected intermediate undergoes borylation using a palladium-catalyzed reaction with bis(pinacolato)diboron (B2Pin2) to introduce the boronic acid moiety.
Deprotection: Finally, the benzyloxycarbonyl group is removed under mild acidic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the reaction conditions and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid participates in various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.
Oxidation: The boronic acid group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Substitution: The difluoro groups on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium(0) catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or DMSO.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted anilines or thiophenols.
Scientific Research Applications
Chemistry
In organic chemistry, (3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid is used as a building block for the synthesis of complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology
This compound can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor ligands. The presence of the boronic acid group allows for interactions with biological targets, making it useful in medicinal chemistry.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. Boronic acids are known to inhibit serine proteases and other enzymes, making them candidates for drug development.
Industry
In the chemical industry, this compound is used in the synthesis of advanced materials and polymers. Its reactivity and functional group compatibility make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which (3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with molecular targets. In Suzuki-Miyaura coupling, the boronic acid forms a complex with the palladium catalyst, facilitating the transmetalation step. In biological systems, the boronic acid can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the benzyloxycarbonylamino and difluoro substituents, making it less versatile in certain reactions.
4,5-Difluorophenylboronic Acid: Similar but lacks the benzyloxycarbonylamino group, affecting its reactivity and applications.
(3-Aminophenyl)boronic Acid: Contains an amino group instead of the benzyloxycarbonylamino group, leading to different reactivity and applications.
Uniqueness
(3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid is unique due to the combination of its functional groups. The benzyloxycarbonylamino group provides protection and can be selectively removed, while the difluoro groups enhance its reactivity in nucleophilic aromatic substitution reactions. This combination of features makes it a versatile and valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[3,4-difluoro-5-(phenylmethoxycarbonylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF2NO4/c16-11-6-10(15(20)21)7-12(13(11)17)18-14(19)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJPJGBXFZDYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)NC(=O)OCC2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-chlorophenyl)[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2838000.png)
![1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2838001.png)
![2-cyclopropyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2838003.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidine](/img/structure/B2838005.png)
![N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2838007.png)
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2838008.png)
![2-[(2-ethyl-2-methyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2838009.png)
![3-{[4-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2838011.png)
![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2838013.png)


![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2838017.png)
![Tert-butyl 3-cyano-4-(2-{[(pyridin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2838020.png)

